2-Hydroxy-5-(3-methylbutanamido)benzoic acid
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Overview
Description
2-Hydroxy-5-(3-methylbutanamido)benzoic acid is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of a hydroxy group, an amido group, and a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(3-methylbutanamido)benzoic acid typically involves the reaction of 2-hydroxybenzoic acid with 3-methylbutanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 2-hydroxybenzoic acid and the acyl chloride group of 3-methylbutanoyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(3-methylbutanamido)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amido group can be reduced to an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of 2-hydroxy-5-(3-methylbutanoyl)benzoic acid.
Reduction: Formation of 2-hydroxy-5-(3-methylbutylamino)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
2-Hydroxy-5-(3-methylbutanamido)benzoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(3-methylbutanamido)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amido groups play crucial roles in its binding to enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid:
3-Methylbutanamide: Contains the amido group but lacks the hydroxybenzoic acid moiety.
5-Hydroxy-2-(3-methylbutanamido)benzoic acid: A positional isomer with the hydroxy and amido groups in different positions on the benzene ring.
Uniqueness
2-Hydroxy-5-(3-methylbutanamido)benzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-hydroxy-5-(3-methylbutanoylamino)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-7(2)5-11(15)13-8-3-4-10(14)9(6-8)12(16)17/h3-4,6-7,14H,5H2,1-2H3,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXOCBVAUSSAIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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